5-(3,5-Dichlorophenyl)-5-oxovaleric acid
Overview
Description
5-(3,5-Dichlorophenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a valeric acid backbone
Scientific Research Applications
5-(3,5-Dichlorophenyl)-5-oxovaleric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 3,5-dichlorophenylboronic acid, are used as intermediates for the synthesis of various pharmaceutical compounds .
Mode of Action
Related compounds are known to participate in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This reaction is widely used in organic synthesis, and its success is due to its mild and functional group tolerant reaction conditions .
Biochemical Pathways
Related compounds are known to be involved in various transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
A related compound, 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol, was studied in rats at doses of 270 and 540 μg/kg . Increases in dose led to proportionate increases in the maximum blood substance concentration .
Result of Action
Related compounds are known to be involved in various chemical transformations, which could potentially lead to a variety of effects depending on the specific context .
Action Environment
It is known that the stability of related compounds, such as boronic esters, can be influenced by factors such as air and moisture .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenyl)-5-oxovaleric acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with a suitable valeric acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dichlorophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorophenylacetic acid
- 3,5-Dichlorobenzamide
- 3,5-Dichlorophenylboronic acid
Uniqueness
5-(3,5-Dichlorophenyl)-5-oxovaleric acid is unique due to its specific combination of a dichlorophenyl group and a valeric acid backbone. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-(3,5-dichlorophenyl)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c12-8-4-7(5-9(13)6-8)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCELXQXKMALAOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374212 | |
Record name | 5-(3,5-Dichlorophenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172168-00-2 | |
Record name | 3,5-Dichloro-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172168-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3,5-Dichlorophenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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